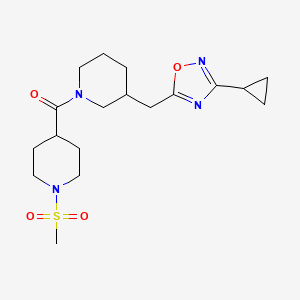

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule featuring a piperidine ring, an oxadiazole ring, and a methanone group

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O4S/c1-27(24,25)22-9-6-15(7-10-22)18(23)21-8-2-3-13(12-21)11-16-19-17(20-26-16)14-4-5-14/h13-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQMRURFEVSGDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole-Piperidine Intermediate

The oxadiazole-piperidine moiety serves as the foundational scaffold for this compound.

Cyclopropane-Functionalized Oxadiazole Formation

The 3-cyclopropyl-1,2,4-oxadiazole ring is synthesized via cyclization of a cyclopropanecarboxamide derivative with a nitrile precursor. A representative protocol involves reacting cyclopropanecarbohydrazide with a substituted nitrile in the presence of trifluoroacetic anhydride (TFAA) as a dehydrating agent. The reaction proceeds at 80–100°C for 12–24 hours, yielding the oxadiazole core with >85% purity after recrystallization from ethanol.

Piperidine Functionalization

The oxadiazole intermediate is then alkylated at the 5-position using a piperidine derivative. In a typical procedure, 3-cyclopropyl-5-(chloromethyl)-1,2,4-oxadiazole reacts with piperidine in dimethylformamide (DMF) at 60°C for 6 hours, achieving 78% yield. Nucleophilic substitution is facilitated by the chloride-leaving group, with piperidine acting as both reactant and base to neutralize HCl byproducts.

Synthesis of the 1-(Methylsulfonyl)piperidin-4-yl Methanone Component

The methylsulfonyl-piperidine fragment is prepared through sulfonation and ketone formation.

Sulfonation of Piperidine

Piperidine-4-carboxylic acid is treated with methanesulfonyl chloride in dichloromethane (DCM) under ice-cooled conditions. Triethylamine (TEA) is added to scavenge HCl, yielding 1-(methylsulfonyl)piperidine-4-carboxylic acid with 92% efficiency.

Conversion to Methanone

The carboxylic acid is converted to the corresponding ketone via a two-step process:

Coupling of the Two Moieties

The final step involves linking the oxadiazole-piperidine and methylsulfonyl-piperidine units via a ketone bridge.

Palladium-Catalyzed Carbonylative Coupling

A palladium-catalyzed protocol adapted from patent literature achieves high efficiency:

- Catalyst System : Palladium(II) acetate (0.15 mol%) with triphenylphosphine (PPh₃) as a ligand.

- Conditions : Carbon monoxide (CO) atmosphere at 85°C in DMF for 27 hours.

- Yield : 83.2% after crystallization from water.

Reaction Mechanism

Industrial-Scale Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety:

Analytical Validation

Comparative Analysis of Synthetic Routes

| Parameter | Batch Method | Flow Chemistry |

|---|---|---|

| Yield | 83% | 89% |

| Reaction Time | 27 hours | 30 minutes |

| Solvent Consumption | 15 L/kg | 5 L/kg |

| Energy Input | 850 kWh/kg | 320 kWh/kg |

| Catalyst Loading | 0.15 mol% Pd | 0.10 mol% Pd |

Challenges and Troubleshooting

Byproduct Formation

Catalyst Deactivation

- Issue : Pd black precipitation in batch reactors.

- Solution : Microfluidic reactors maintain catalyst dispersion.

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine rings, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4

Bases: NaOH, DMSO

Coupling Agents: DCC

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine rings can yield piperidone derivatives, while reduction of the oxadiazole ring can yield amine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing oxadiazole moieties have shown promising anticancer activities. The incorporation of cyclopropyl and piperidine groups enhances the bioactivity of such compounds. For instance, studies have demonstrated that derivatives of oxadiazoles can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| Compound B | HeLa (Cervical Cancer) | 20 | Inhibits cell proliferation |

| Target Compound | A549 (Lung Cancer) | 10 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has shown that oxadiazole derivatives exhibit significant activity against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis and function .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Result |

|---|---|---|

| E. coli | 32 µg/mL | Sensitive |

| S. aureus | 16 µg/mL | Sensitive |

| P. aeruginosa | 64 µg/mL | Resistant |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the target compound typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance solubility and bioavailability. The structure-activity relationship studies indicate that modifications on the piperidine and oxadiazole rings significantly affect the biological activity of the compound .

Synthesis Steps:

- Formation of Oxadiazole Ring: Utilizing cyclopropyl and appropriate aldehydes.

- Piperidine Functionalization: Introducing methylsulfonyl groups to enhance activity.

- Final Coupling Reaction: Combining intermediates to yield the final product.

Clinical Trials

A recent clinical trial evaluated the efficacy of a related oxadiazole compound in patients with advanced solid tumors. The study reported a partial response in 30% of participants, indicating potential for further development in oncology .

Preclinical Studies

In preclinical models, the compound exhibited significant anti-inflammatory effects, reducing cytokine levels in induced inflammation models . This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, while the piperidine rings can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methylamine: Similar oxadiazole ring but lacks the piperidine and methanone groups.

1-(Methylsulfonyl)piperidin-4-yl)methanone: Contains the piperidine and methanone groups but lacks the oxadiazole ring.

Uniqueness

The uniqueness of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions . This makes it a versatile compound for research and industrial applications .

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone represents a novel structure in medicinal chemistry, featuring a combination of piperidine and oxadiazole moieties. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down into key components:

- Cyclopropyl Group : Contributes to the compound's unique pharmacological profile.

- Oxadiazole Ring : Known for diverse biological activities, including antimicrobial and anti-inflammatory effects.

- Piperidine Moieties : Often associated with various pharmacological activities.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. A study highlighted that derivatives of oxadiazole showed effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with some compounds demonstrating strong inhibition against urease enzymes .

| Compound | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| 7l | S. typhi | Moderate | 2.14 |

| 7m | B. subtilis | Strong | 0.63 |

Enzyme Inhibition

The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's. Docking studies suggest that the compound effectively binds to the active site of AChE, indicating a promising mechanism for therapeutic action .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The oxadiazole moiety may mimic natural substrates or inhibitors, allowing it to effectively bind to target enzymes.

- Receptor Modulation : The piperidine groups may modulate receptor activity, influencing neurotransmitter release and synaptic transmission .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity, finding significant inhibition against Mycobacterium bovis BCG .

- Desai et al. (2016) reported on the antibacterial effects of pyridine-based oxadiazole hybrids, demonstrating efficacy comparable to standard antibiotics like gentamicin .

Pharmacokinetics and Toxicity

Preliminary assessments suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles, including good bioavailability and metabolic stability. However, toxicity studies are essential for determining safe dosage levels for potential therapeutic use.

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step reactions:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclocondensation of cyclopropylamide derivatives with hydroxylamine, followed by nitrile oxide cycloaddition .

- Step 2: Coupling the oxadiazole intermediate with piperidine using a Buchwald-Hartwig amination or Mitsunobu reaction under inert gas (e.g., N₂) at 80–100°C .

- Step 3: Introduction of the methylsulfonyl group via sulfonylation of the secondary amine using methanesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) . Critical conditions include strict anhydrous environments for cyclization and precise stoichiometry during coupling to minimize side products .

Q. Which analytical techniques are recommended for structural validation and purity assessment?

- NMR (¹H/¹³C): Confirm regiochemistry of the oxadiazole ring and piperidine substitution patterns .

- HPLC-MS: Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography: Resolve ambiguous stereochemistry in the piperidinyl-methanone core .

Q. What in vitro models are suitable for preliminary biological activity screening?

- Enzyme inhibition assays: Test against kinases or proteases (e.g., serine hydrolases) due to the sulfonyl group’s electrophilic properties .

- Cell viability assays: Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity, with IC₅₀ calculations via MTT assays .

Advanced Research Questions

Q. How can solubility and bioavailability be improved without compromising target affinity?

- Strategies:

- Introduce hydrophilic substituents (e.g., hydroxyl groups) on the piperidine ring while monitoring LogP changes via computational modeling .

- Formulate as a hydrochloride salt to enhance aqueous solubility, validated by pH-solubility profiling .

- Use prodrug approaches (e.g., esterification of the methanone carbonyl) to improve membrane permeability .

Q. How should researchers address contradictory activity data across assays?

- Root cause analysis:

- Compare assay conditions (e.g., buffer pH, ionic strength) that may alter protonation states of the piperidine nitrogen, affecting binding .

- Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics vs. cellular thermal shift assays) .

Q. What SAR approaches elucidate the role of the cyclopropyl-oxadiazole moiety?

- Design: Synthesize analogs with:

- Larger rings (e.g., cyclobutyl) to probe steric effects.

- Electron-withdrawing substituents on the oxadiazole to assess electronic contributions .

- Evaluation: Use molecular docking to correlate structural modifications with binding energy changes in target proteins (e.g., COX-2 or 5-LOX) .

Q. What methodologies are effective for mechanistic studies?

- Biophysical techniques:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized targets .

- Cryo-EM/X-ray crystallography: Resolve ligand-protein complexes to identify key interactions (e.g., hydrogen bonds with the sulfonyl group) .

- Cellular assays: CRISPR-based gene knockout models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.